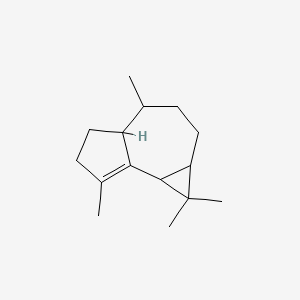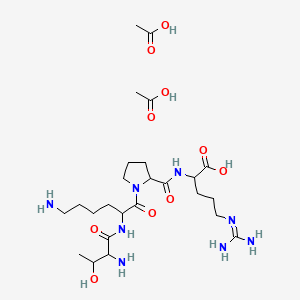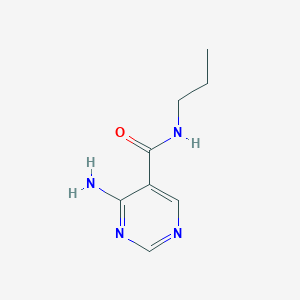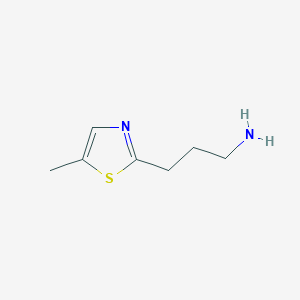amine](/img/structure/B12085888.png)
[(2,3-Dimethylphenyl)methyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions and a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbenzylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dimethylbenzylamine and propyl halide (e.g., propyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,3-dimethylbenzylamine is dissolved in the solvent, and the base is added. The propyl halide is then slowly added to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
Industrial production of (2,3-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Azides, cyanides.
Applications De Recherche Scientifique
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular targets and pathways involved in various physiological processes.
Comparaison Avec Des Composés Similaires
(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds such as:
(2,4-Dimethylphenyl)methylamine: Similar structure but with methyl groups at different positions, leading to different chemical and biological properties.
(2,3-Dimethylphenyl)methylamine: Shorter alkyl chain, which may affect its reactivity and interaction with biological targets.
(2,3-Dimethylphenyl)methylamine: Longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.
The uniqueness of (2,3-Dimethylphenyl)methylamine lies in its specific substitution pattern and alkyl chain length, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
N-[(2,3-dimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7,13H,4,8-9H2,1-3H3 |
Clé InChI |
RGMOKYHHLAXBCO-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC=CC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)






![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)




